gamma-Linolenic acid

Overview

Description

Scientific Research Applications

Gamolenic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its anti-inflammatory and anticancer properties. .

Industry: Used in the formulation of dietary supplements and skincare products.

Mechanism of Action

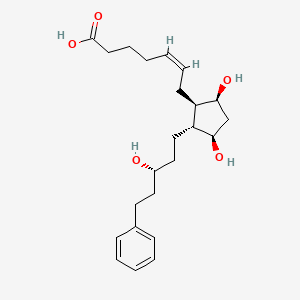

Gamolenic acid exerts its effects by being converted to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory prostaglandins such as prostaglandin E1 . These prostaglandins play a crucial role in reducing inflammation and modulating immune responses. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase .

Safety and Hazards

Future Directions

Research on GLA in the last three decades has focused on the physiological and pharmacological effects, including its effects on the second messenger system in the body . Various clinical indications of GLA have been studied, including rheumatoid arthritis, atopic eczema, acute respiratory distress syndrome, asthma, premenstrual syndrome, cardiovascular disease, ulcerative colitis, ADHD, cancer, osteoporosis, diabetic neuropathy, and insomnia .

Biochemical Analysis

Biochemical Properties

Gamma-Linolenic acid interacts with arachidonate 5-lipoxygenase, an enzyme that produces leukotrienes. When acting on this compound, this enzyme produces no leukotrienes and inhibits the conversion of arachidonic acid to leukotrienes . This interaction plays a significant role in the body’s inflammatory response .

Cellular Effects

This compound has anti-inflammatory properties that help reduce skin inflammation and itching, promoting healthier skin . It also influences cell function by reducing the generation of reactive oxygen species (ROS), cytokines, chemokines, and growth factors associated with inflammatory cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to substances that have anti-inflammatory and anticancer effects . This conversion is facilitated by the enzyme arachidonate 5-lipoxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce DNA damage and enhance metabolic viability, leading to an increase in the number of surviving cells over time . It also reduces ROS generation and restores the activities of various enzymes, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in female C57BL/6J mice exposed to lethal radiation, the survival rate significantly increased with this compound treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to certain prostaglandins, hormone-like substances involved in regulating inflammation, blood clotting, and muscle contraction . It also interacts with enzymes like arachidonate 5-lipoxygenase .

Transport and Distribution

It is known that it is primarily found in seed oils , suggesting that it may be transported and distributed through lipid pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamolenic acid can be synthesized through the desaturation of linoleic acid. This process involves the enzyme delta-6-desaturase, which introduces a double bond at the sixth carbon from the carboxyl end of linoleic acid . The reaction conditions typically involve the presence of oxygen and specific cofactors that facilitate the desaturation process.

Industrial Production Methods

Industrially, gamolenic acid is extracted from plant seed oils such as evening primrose oil, borage oil, and blackcurrant seed oil. The extraction process involves cold pressing the seeds to obtain the oil, followed by purification steps to isolate gamolenic acid . Genetic modification techniques have also been employed to produce high-yield gamolenic acid in safflower oil .

Chemical Reactions Analysis

Types of Reactions

Gamolenic acid undergoes various chemical reactions, including:

Oxidation: Gamolenic acid can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acids.

Esterification: Gamolenic acid can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is used.

Esterification: Acid catalysts like sulfuric acid or enzymes are used to facilitate the reaction.

Major Products

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acids.

Esterification: Fatty acid esters.

Comparison with Similar Compounds

Similar Compounds

Alpha-linolenic acid: An omega-3 fatty acid found in flaxseed and chia seeds.

Linoleic acid: A precursor to gamolenic acid, found in various vegetable oils.

Arachidonic acid: An omega-6 fatty acid involved in the inflammatory response.

Uniqueness

Gamolenic acid is unique due to its specific anti-inflammatory properties and its ability to be converted into beneficial prostaglandins. Unlike alpha-linolenic acid, which is an omega-3 fatty acid, gamolenic acid is an omega-6 fatty acid, which plays a different role in the body’s metabolic pathways .

properties

| { "Design of the Synthesis Pathway": "Gamma-Linolenic acid can be synthesized through a multi-step process starting from linoleic acid, which can be obtained from natural sources such as vegetable oils. The synthesis pathway involves several reactions including epoxidation, hydrolysis, and reduction.", "Starting Materials": [ "Linoleic acid", "MCPBA (meta-chloroperoxybenzoic acid)", "NaOH (sodium hydroxide)", "H2SO4 (sulfuric acid)", "NaBH4 (sodium borohydride)", "HCl (hydrochloric acid)", "Methanol" ], "Reaction": [ "Epoxidation of linoleic acid using MCPBA in the presence of sulfuric acid as a catalyst to obtain epoxide intermediate.", "Hydrolysis of the epoxide intermediate using NaOH to obtain 9,10-dihydroxy-12Z-octadecenoic acid.", "Reduction of 9,10-dihydroxy-12Z-octadecenoic acid using NaBH4 in the presence of HCl to obtain gamma-Linolenic acid.", "Purification of gamma-Linolenic acid using methanol." ] } | |

CAS RN |

506-26-3 |

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20) |

InChI Key |

VZCCETWTMQHEPK-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Appearance |

Solid powder |

Other CAS RN |

506-26-3 |

physical_description |

Liquid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Acid, gamma-Linolenic Acid, Gamolenic gamma Linolenic Acid gamma Linolenic Acid, Ammonium Salt gamma Linolenic Acid, Cerium Salt gamma Linolenic Acid, Indium Salt gamma Linolenic Acid, Lithium Salt gamma Linolenic Acid, Potassium Salt gamma Linolenic Acid, Sodium Salt gamma Linolenic Acid, Zinc Salt gamma-Linolenic Acid gamma-Linolenic Acid, Ammonium Salt gamma-Linolenic Acid, Cerium Salt gamma-Linolenic Acid, Indium Salt gamma-Linolenic Acid, Lithium Salt gamma-Linolenic Acid, Potassium Salt gamma-Linolenic Acid, Sodium Salt gamma-Linolenic Acid, Zinc Salt Gamolenic Acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

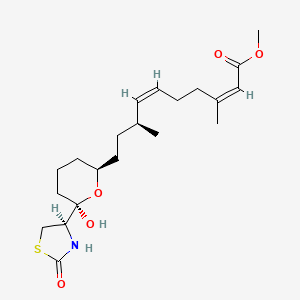

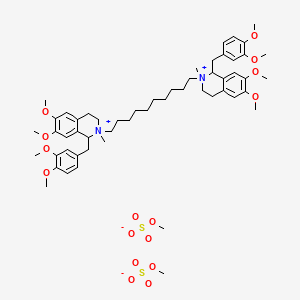

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)